molecular formula C7H9ClINO B1459444 2-Iodo-4-methoxyaniline hydrochloride CAS No. 1788612-25-8

2-Iodo-4-methoxyaniline hydrochloride

Cat. No.: B1459444
CAS No.: 1788612-25-8
M. Wt: 285.51 g/mol
InChI Key: NYYWYBWOIHAIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-4-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H9ClINO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine and methoxy groups. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methoxyaniline hydrochloride typically involves the iodination of 4-methoxyaniline. One common method is the diazotization of 4-methoxyaniline followed by a Sandmeyer reaction with potassium iodide. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The production technology is standardized to improve efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methoxyaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

2-Iodo-4-methoxyaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The iodine and methoxy groups on the benzene ring influence its reactivity and interaction with other molecules. The compound can participate in various chemical reactions, leading to the formation of different products depending on the conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-4-methoxyaniline hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both iodine and methoxy groups makes it a versatile compound in various chemical reactions and industrial applications .

Properties

IUPAC Name

2-iodo-4-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYWYBWOIHAIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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